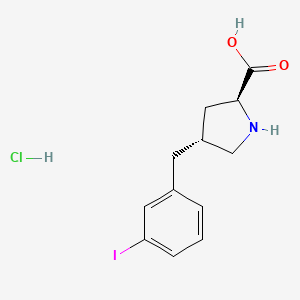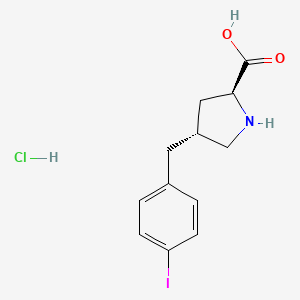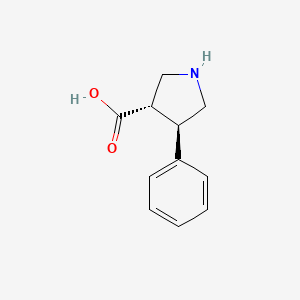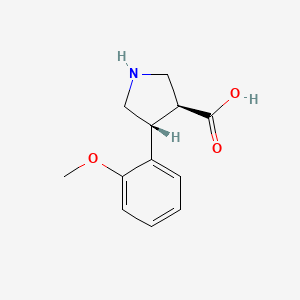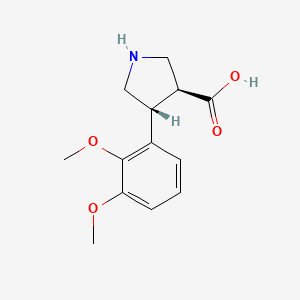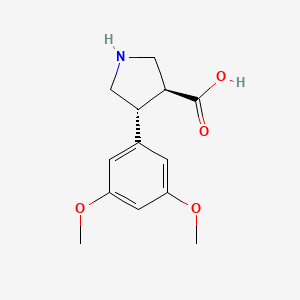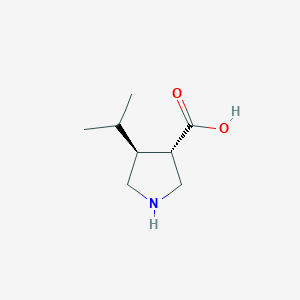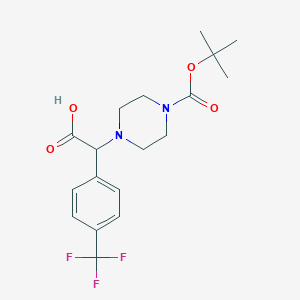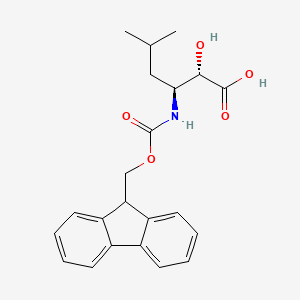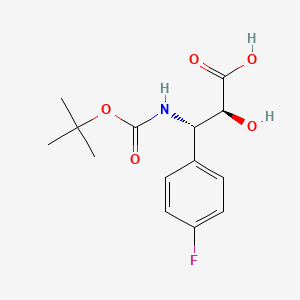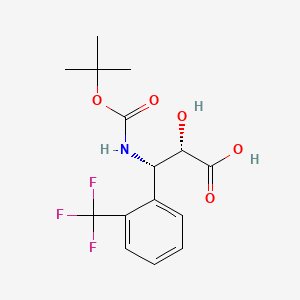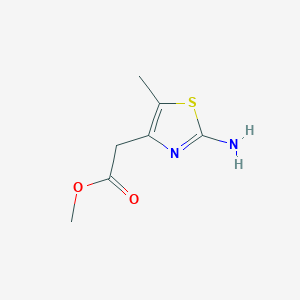
2-(2-アミノ-5-メチル-1,3-チアゾール-4-イル)酢酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate is a useful research compound. Its molecular formula is C7H10N2O2S and its molecular weight is 186.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗酸化活性
チアゾール誘導体は抗酸化剤として作用することが判明している . 抗酸化物質は、環境やその他のストレスに対する反応として体によって生成される不安定な分子であるフリーラジカルによって引き起こされる細胞への損傷を予防または遅らせることができる物質です。
鎮痛活性
一部のチアゾール誘導体は、有意な鎮痛活性を示している . 鎮痛薬は、痛みを軽減するために使用される薬です。 これらの薬は、脳への痛みのシグナルをブロックするか、脳がシグナルを解釈する方法を妨げることで機能する .
抗炎症活性
チアゾール誘導体は、抗炎症作用も示すことが判明している . 抗炎症薬は、特定の酵素の作用を阻害することで炎症を軽減します。
抗菌活性
チアゾール誘導体は、細菌病原体を阻害することが証明されている . これらの薬は、さまざまな細菌感染症の治療に使用できる .
抗真菌活性
チアゾール誘導体は、抗真菌作用を示すことが判明している . これらの薬は、さまざまな真菌感染症の治療に使用できる。
抗ウイルス活性
チアゾール誘導体は、抗ウイルス作用を示すことが判明している . これらの薬は、さまざまなウイルス感染症の治療に使用できる。
抗腫瘍または細胞毒性活性
チアゾール誘導体は、抗腫瘍または細胞毒性作用を示すことが判明している . これらの薬は、さまざまな種類の癌の治療に使用できる。
神経保護活性
チアゾール誘導体は、神経保護作用を示すことが判明している . これらの薬は、さまざまな神経疾患の治療に使用できる。
作用機序
Target of Action
Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate is a derivative of thiazole . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . .
Mode of Action
Thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Biochemical Pathways
Thiazole derivatives have been found to have diverse biological activities .
生化学分析
Biochemical Properties
Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The compound has been shown to exhibit antimicrobial activity by inhibiting the growth of bacteria and fungi . It interacts with enzymes involved in cell wall synthesis, leading to the disruption of bacterial cell walls and subsequent cell death. Additionally, Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate has been found to inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular metabolism .
Cellular Effects
Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis . In cancer cells, Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate has been shown to induce cell cycle arrest and apoptosis, thereby inhibiting tumor growth . Furthermore, it can affect the expression of genes involved in inflammation and immune response, suggesting its potential as an anti-inflammatory agent .
Molecular Mechanism
The molecular mechanism of action of Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific receptors on the cell surface, triggering downstream signaling pathways that regulate cellular functions . It can also inhibit the activity of enzymes involved in key metabolic pathways, leading to alterations in cellular metabolism . Additionally, Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate can change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function. Studies have shown that Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to the compound can lead to changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis . These long-term effects are particularly relevant in in vitro and in vivo studies, where the compound’s stability and degradation can impact experimental outcomes.
Dosage Effects in Animal Models
The effects of Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate vary with different dosages in animal models. At low doses, the compound has been shown to exhibit beneficial effects, such as antimicrobial and anti-inflammatory activities . At high doses, Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where the compound’s efficacy and toxicity are dose-dependent. These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential adverse effects.
Metabolic Pathways
Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can inhibit enzymes involved in key metabolic pathways, leading to alterations in cellular metabolism . Additionally, Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate can affect the levels of metabolites, such as amino acids and nucleotides, by modulating their synthesis and degradation . These effects on metabolic pathways are crucial for understanding the compound’s biochemical properties and potential therapeutic applications.
Transport and Distribution
The transport and distribution of Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active and passive transport mechanisms . Once inside the cell, Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are essential for determining the compound’s bioavailability and efficacy in different tissues and organs.
Subcellular Localization
The subcellular localization of Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate can be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, the compound can be directed to the nucleus, where it can modulate gene expression by interacting with transcription factors and other regulatory proteins . These subcellular localization patterns are critical for understanding the compound’s mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-4-5(3-6(10)11-2)9-7(8)12-4/h3H2,1-2H3,(H2,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTGLNPZNUZMIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)CC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377025 |
Source


|
| Record name | methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
259654-73-4 |
Source


|
| Record name | methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
